1-fluoro-2-(3-propan-2-ylsulfanylpropoxy)benzene
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Overview
Description
1-Fluoro-2-(3-propan-2-ylsulfanylpropoxy)benzene is an organic compound characterized by the presence of a fluorine atom attached to a benzene ring, along with a propan-2-ylsulfanylpropoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-fluoro-2-(3-propan-2-ylsulfanylpropoxy)benzene typically involves multiple steps, starting with the preparation of the benzene ring with the desired substituents. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts to form carbon-carbon bonds . The reaction conditions are generally mild and functional group tolerant, making it a versatile method for synthesizing complex organic molecules.
Industrial Production Methods: Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing efficient and cost-effective reagents and catalysts. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Fluoro-2-(3-propan-2-ylsulfanylpropoxy)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfoxide or sulfone groups back to sulfides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or sulfuric acid (H₂SO₄) can facilitate electrophilic aromatic substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Scientific Research Applications
1-Fluoro-2-(3-propan-2-ylsulfanylpropoxy)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-fluoro-2-(3-propan-2-ylsulfanylpropoxy)benzene involves its interaction with molecular targets through various pathways:
Molecular Targets: The fluorine atom can enhance the compound’s binding affinity to specific enzymes or receptors, making it a valuable tool in medicinal chemistry.
Pathways Involved: The compound may interact with metabolic pathways, influencing the activity of enzymes involved in oxidation-reduction reactions.
Comparison with Similar Compounds
1-(3-propan-2-ylsulfanylpropoxy)-3-(trifluoromethyl)benzene: Similar structure but with a trifluoromethyl group instead of a single fluorine atom.
Other Fluorinated Benzene Derivatives: Compounds with different substituents on the benzene ring, such as 1-fluoro-2-methylbenzene.
Uniqueness: 1-Fluoro-2-(3-propan-2-ylsulfanylpropoxy)benzene is unique due to its specific combination of a fluorine atom and a propan-2-ylsulfanylpropoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1-fluoro-2-(3-propan-2-ylsulfanylpropoxy)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FOS/c1-10(2)15-9-5-8-14-12-7-4-3-6-11(12)13/h3-4,6-7,10H,5,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOXDOTQKYATERX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SCCCOC1=CC=CC=C1F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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